Trandolaprilat-d3 Monohydrate
Description
Overview of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition in Biological Systems
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. jmcp.orgteachmephysiology.com The system is initiated by the release of renin from the kidneys in response to signals such as low blood pressure. nih.gov Renin then acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. teachmephysiology.com
Angiotensin-converting enzyme (ACE) subsequently converts angiotensin I into the potent vasoconstrictor, angiotensin II. jmcp.orgphysio-pedia.com Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, a hormone that promotes sodium and water retention by the kidneys. nih.govfda.gov
Role of Active Metabolites in Pharmacological Research
In pharmacology, a drug administered to the body undergoes a process of metabolism, where it is chemically altered by enzymes. metabolon.com This can result in the formation of metabolites, which can be either inactive or active. metwarebio.com Active metabolites are compounds that possess their own pharmacological activity, which can be similar to, more potent than, or even different from the parent drug. metwarebio.comcreative-proteomics.com
The study of active metabolites is crucial in drug discovery and development for several reasons:
Prolonged Duration of Action: Active metabolites can have a longer half-life than the parent drug, extending the duration of the therapeutic effect. creative-proteomics.com
Understanding Drug Action: A complete understanding of a drug's mechanism of action requires knowledge of the activity of its metabolites. nih.gov
The formation of active metabolites is a key consideration in predicting a drug's efficacy and potential for drug-drug interactions. metwarebio.com
Significance of Stable Isotope-Labeled Compounds in Mechanistic and Analytical Research
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope. moravek.com Common isotopes used for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comlucerna-chem.ch This labeling provides a unique signature to the molecule without altering its fundamental chemical and biological properties. moravek.com
These labeled compounds are invaluable tools in various areas of scientific research:
Metabolic Research: They are used to trace the metabolic fate of drugs and other compounds in the body, helping to identify metabolic pathways and quantify the formation of metabolites. lucerna-chem.ch
Quantitative Analysis: In analytical techniques like mass spectrometry (MS), stable isotope-labeled compounds are widely used as internal standards. clearsynth.com By adding a known amount of the labeled compound to a sample, researchers can accurately quantify the concentration of the unlabeled analyte, correcting for variations in sample preparation and instrument response. clearsynth.com This is a critical application in pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes drugs. moravek.com
Mechanistic Studies: The use of deuterium can introduce a "kinetic isotope effect," which can be exploited to study the mechanisms of chemical and enzymatic reactions. symeres.com
The use of deuterated standards, in particular, is common in mass spectrometry-based analysis. clearsynth.com However, care must be taken as deuterium atoms can sometimes be lost through exchange with protons in the surrounding environment, which could affect the accuracy of the results. sigmaaldrich.com
Contextualizing Trandolaprilat-d3 Monohydrate within Contemporary Chemical and Biochemical Research
This compound is the deuterated stable isotope-labeled analog of Trandolaprilat (B1681354). medchemexpress.com Its primary application in research is as an internal standard for the quantitative analysis of Trandolaprilat in biological samples using mass spectrometry. medchemexpress.com The "d3" in its name indicates that three hydrogen atoms in the molecule have been replaced with deuterium.
The use of this compound allows for precise and accurate measurement of Trandolaprilat levels in pharmacokinetic studies. This is essential for understanding the absorption, distribution, metabolism, and excretion of the prodrug trandolapril (B549266) and its active metabolite. Such studies are fundamental in drug development and for establishing the relationship between the administered dose and the concentration of the active drug at its site of action.
The monohydrate form indicates that one molecule of water is associated with each molecule of Trandolaprilat-d3. sapphirebioscience.com This compound is intended for research use only and serves as a critical analytical tool in the ongoing investigation of ACE inhibitors and their pharmacological properties. sapphirebioscience.comscbt.com
Properties
Molecular Formula |
C₂₂H₂₉D₃N₂O₆ |
|---|---|
Molecular Weight |
423.52 |
Synonyms |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid-d3 Monohydrate; Trandolaprilate-d3 Monohydrate; RU-44404-d3; RU 44403-d3; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Labeling Strategies
Methodologies for the Chemical Synthesis of Trandolaprilat-d3 Monohydrate
The chemical synthesis of this compound involves a multi-step process that begins with the synthesis of key precursors, followed by the strategic incorporation of deuterium (B1214612), and culminating in the formation of the final product.
Precursor Chemistry and Reaction Mechanisms
The synthesis of Trandolaprilat (B1681354) originates from its prodrug, Trandolapril (B549266). A key intermediate in the synthesis of Trandolapril is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid google.comgoogle.com. The synthesis of this intermediate often involves the resolution of a racemic mixture of trans-octahydro-1H-indole-2-carboxylic acid google.com. One approach involves reacting N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with the racemic trans-octahydro-1H-indole-2-carboxylic acid in the presence of a base and a water-immiscible organic solvent google.com. This stereoselective process preferentially reacts with the desired isomer, leading to the formation of Trandolapril google.com.
The conversion of Trandolapril to Trandolaprilat is typically achieved through hydrolysis of the ethyl ester group to the corresponding carboxylic acid.
Deuterium Incorporation Techniques and Specificity
The introduction of deuterium into the Trandolaprilat molecule can be achieved through various techniques, with a focus on specificity to ensure the label is placed at a metabolically relevant position. Common methods for deuterium incorporation include hydrogen isotope exchange (HIE) reactions and the use of deuterated reagents in the synthetic process nih.govresearchgate.net.
HIE reactions often utilize transition metal catalysts, such as palladium or platinum, in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O) juniperpublishers.com. These methods can facilitate the exchange of hydrogen atoms for deuterium at specific positions in the molecule. For instance, H/D exchange reactions have been observed at the α-position of the carbonyl group in compounds like acebutolol when using D₂O or deuterated methanol as the deuterium source nih.govresearchgate.net. Another approach involves metal-free aromatic HIE using photoexcitation in deuterated hexafluoroisopropanol nih.gov.
Alternatively, deuterated starting materials or reagents can be used in the synthesis. For example, the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium atoms with high specificity researchgate.net.
Regioselective Labeling Considerations for Metabolic Stability
The primary motivation for deuterating drug molecules is often to improve their metabolic stability juniperpublishers.comsemanticscholar.orgresearchgate.net. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes beilstein-journals.org.
Therefore, the site of deuteration is strategically chosen at a position known to be a primary site of metabolism. By replacing hydrogen with deuterium at these "metabolic soft spots," the rate of metabolism can be slowed, leading to a longer half-life and potentially improved pharmacokinetic profile of the drug beilstein-journals.orgckisotopes.com. For instance, benzylic C-H bonds are common sites of metabolism and are often targeted for deuteration beilstein-journals.org. In the context of Trandolaprilat, potential sites for deuteration to enhance metabolic stability would be identified through metabolic profiling of the non-deuterated compound.
Purification and Isolation Techniques for Research-Grade Material
The purification of isotopically labeled compounds is critical to ensure the final product is of high purity and suitable for research applications. Following the synthesis of this compound, the crude product will contain a mixture of the desired deuterated compound, unreacted starting materials, reaction byproducts, and potentially non-deuterated or partially deuterated species.
Common purification techniques for compounds of this nature include:
Chromatography: High-performance liquid chromatography (HPLC) is a widely used method for the purification of pharmaceutical compounds. It allows for the separation of the desired product from impurities based on differences in their physicochemical properties, such as polarity and size.
Crystallization: If the synthesized compound is a solid, crystallization can be an effective method for purification. This technique relies on the principle that the desired compound will preferentially form a crystalline solid from a solution, leaving impurities behind in the mother liquor.
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.
The choice of purification method will depend on the specific properties of this compound and the nature of the impurities present. Often, a combination of these techniques is employed to achieve the desired level of purity for research-grade material.
Characterization of Synthetic Intermediates and Final Product Purity for Research Applications
Thorough characterization of synthetic intermediates and the final this compound product is essential to confirm its identity, purity, and the location and extent of deuterium incorporation. A suite of analytical techniques is typically employed for this purpose.
Key Characterization Techniques:
| Technique | Purpose | Expected Data for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and determine the position and percentage of deuterium incorporation. | ¹H NMR spectra would show a decrease in the signal intensity at the position of deuteration. ¹³C NMR and ²H NMR can also be used to confirm the location of the deuterium label. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm the incorporation of deuterium atoms. | The mass spectrum would show a molecular ion peak corresponding to the mass of Trandolaprilat plus three deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | An HPLC chromatogram would show a single major peak corresponding to the desired product, with minimal peaks for impurities. |
The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in research applications.
Molecular and Structural Research Perspectives
Conformational Analysis and Stereochemical Considerations of the Deuterated Analog
Vicinal coupling constants, which are sensitive to the dihedral angles between adjacent protons, are a key parameter in NMR-based conformational analysis. researchgate.net In the deuterated analog, the absence of certain proton signals and the potential for altered coupling constants for the remaining protons can provide unique insights into the preferred solution-state conformation. researchgate.net These studies, often conducted in deuterated solvents, help to elucidate the three-dimensional structure of the molecule in a liquid environment. researchgate.netchosun.ac.kr
The monohydrate form indicates the presence of a water molecule within the crystal lattice, which can play a crucial role in stabilizing a particular conformation through hydrogen bonding. The precise location and stereochemical orientation of the deuterium (B1214612) atoms are critical for interpreting the results of these analyses. vulcanchem.comnih.gov
Theoretical and Computational Modeling of Trandolaprilat-d3 Monohydrate
Computational chemistry provides powerful tools to investigate the structure and properties of molecules like this compound at an atomic level.
Quantum Chemical Studies on Molecular Orbitals and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to study the electronic structure of this compound. researchgate.net These methods allow for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
By analyzing the distribution of electron density and the shapes of the molecular orbitals, researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This information is valuable for understanding the molecule's potential interactions with biological targets. Quantum chemical methods can also be used to calculate various molecular properties, which can then be correlated with experimental data. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
The results of MD simulations, often visualized as trajectories of atomic motion, can be used to calculate average structural properties and to identify the most populated conformational states. This information complements the static picture provided by experimental methods like X-ray crystallography and provides a more dynamic understanding of the molecule's behavior in solution.
Isotopic Effects on Molecular Vibrations and Spectroscopic Signatures
The substitution of hydrogen with deuterium has a noticeable effect on the vibrational frequencies of the molecule, which can be observed in its infrared, Raman, and NMR spectra.
Deuterium Isotope Effects in Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. americanpharmaceuticalreview.comat.ua The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the chemical bonds between them. The replacement of a hydrogen atom with a heavier deuterium atom leads to a decrease in the frequency of the corresponding stretching and bending vibrations.
This isotopic shift is particularly pronounced for vibrations involving the C-H(D), N-H(D), and O-H(D) bonds. at.ua For example, the O-H stretching vibration, typically observed as a broad band around 3400 cm⁻¹, would be expected to shift to a lower frequency upon deuteration. at.ua By comparing the IR and Raman spectra of Trandolaprilat (B1681354) Monohydrate and its deuterated analog, specific vibrational modes can be assigned, and the effects of hydrogen bonding can be investigated in detail. at.uaspectroscopyonline.com The presence of the water of hydration will also contribute to the vibrational spectra. at.ua
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-Deuterated) | Expected Shift upon Deuteration |
| O-H Stretch | 3200-3600 | Decrease |
| N-H Stretch | 3300-3500 | Decrease |
| C-H Stretch (aliphatic) | 2850-3000 | Decrease |
| C=O Stretch (ester) | 1735-1750 | Minimal |
| C=O Stretch (acid) | 1700-1725 | Minimal |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. neofroxx.com In the context of this compound, deuterium substitution has several important consequences for the NMR spectra. tcichemicals.com
Firstly, in ¹H NMR, the signals corresponding to the replaced protons will be absent, simplifying the spectrum and aiding in the assignment of the remaining signals. Secondly, the presence of deuterium can cause small but measurable shifts in the resonance frequencies of nearby protons and carbons, a phenomenon known as the deuterium isotope effect on chemical shifts. bibliotekanauki.plmdpi.com These isotope effects are sensitive to the molecular geometry and the nature of intramolecular interactions, such as hydrogen bonding. bibliotekanauki.plmdpi.com
²H NMR spectroscopy can also be performed to directly observe the deuterium nuclei. dal.ca The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are often broader. sigmaaldrich.com The use of deuterated solvents is standard practice in NMR to avoid large solvent signals in the ¹H spectrum, but for acquiring a ²H spectrum of a deuterated analyte, a non-deuterated solvent is preferred. tcichemicals.comdal.ca
| Nucleus | Effect of Deuteration | Application |
| ¹H | Signal absence, isotopic shifts on remaining protons | Spectral simplification, structural assignment, conformational analysis |
| ¹³C | Isotopic shifts on neighboring carbons | Probing electronic and conformational changes |
| ²H | Direct observation of deuterium signal | Confirming deuteration sites, studying dynamics |
Enzymatic Inhibition and Mechanistic Biochemical Research
In Vitro Studies of Angiotensin-Converting Enzyme (ACE) Inhibition by Trandolaprilat-d3 Monohydrate
In vitro studies are fundamental to characterizing the inhibitory potential of compounds like this compound. These assays allow for a detailed examination of the inhibitor's direct effects on ACE activity under controlled laboratory conditions.
Enzyme Kinetics and Inhibitory Constants (Ki)
The introduction of deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium alters the rate of bond-breaking or bond-forming steps in a reaction. libretexts.orgbaranlab.org If the cleavage of a C-H bond is the rate-determining step of a metabolic process, replacing hydrogen with deuterium (a C-D bond) can slow down the reaction. baranlab.org While this primarily affects metabolism, it can also subtly influence binding interactions.
Table 1: Representative Inhibitory Potency of Non-Deuterated ACE Inhibitors
| Compound | Target | Potency (IC50) | Comments |
| Trandolaprilat (B1681354) | Angiotensin-Converting Enzyme (ACE) | Low nM range | High potency and affinity for ACE. nih.gov |
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | nM range | A well-characterized ACE inhibitor. nih.gov |
| Quinaprilat | Angiotensin-Converting Enzyme (ACE) | High potency | Comparable in potency to other leading ACE inhibitors. unimelb.edu.au |
| Perindoprilat (B1679611) | Angiotensin-Converting Enzyme (ACE) | High potency | Demonstrates high affinity for tissue-bound ACE. unimelb.edu.au |
Note: This table is illustrative and based on data for non-deuterated compounds. Specific Ki values for this compound are not available in the cited literature.
Binding Affinity and Ligand-Receptor Interactions
The binding affinity of trandolaprilat to ACE is known to be very high, which, along with a low dissociation rate, contributes to its prolonged duration of action. nih.gov The interaction between ACE inhibitors and the enzyme's active site is a key determinant of their potency. The active site of ACE contains a zinc ion that is crucial for its catalytic activity. scbt.com Inhibitors like trandolaprilat typically interact with this zinc ion and key amino acid residues in the active site, preventing the binding and conversion of angiotensin I.
Deuteration can potentially influence binding affinity. Computational studies on other deuterated molecules have suggested that the substitution of hydrogen with deuterium can, in some cases, increase binding affinity. mdpi.comirb.hr This can be attributed to subtle changes in bond lengths and vibrational energies that may lead to more favorable interactions within the binding pocket. For instance, a computational study on a deuterated analogue of tetrabenazine (B1681281) suggested it to be a stronger binder to its target than the non-deuterated form. scispace.com
Comparative Analysis with Non-Deuterated Trandolaprilat on Enzyme Activity
A direct comparative analysis of the in vitro ACE inhibitory activity of this compound and non-deuterated trandolaprilat is a critical area of research. While specific experimental data from such a comparison is not currently available in the public domain, the principles of the kinetic isotope effect provide a theoretical framework. The primary impact of deuteration is often seen in the metabolic stability of a drug. scbt.com By replacing hydrogen atoms at sites susceptible to metabolic attack with deuterium, the rate of metabolism can be reduced, potentially leading to a longer half-life and altered pharmacokinetic profile. libretexts.org
In the context of direct enzyme activity, any differences would likely be more subtle. If the deuteration site is not directly involved in the binding interactions with the ACE active site, the impact on inhibitory potency (Ki) may be minimal. However, as noted in computational studies, even small changes in molecular properties due to deuteration can sometimes enhance binding. irb.hrscispace.com
Substrate Specificity and Catalytic Mechanism of ACE
ACE is a zinc-dependent metalloprotease that plays a central role in the renin-angiotensin system. scbt.com Its primary function is to catalyze the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II by cleaving a C-terminal dipeptide. fda.gov ACE is also identical to kininase II, an enzyme that degrades bradykinin (B550075), a potent vasodilator. fda.gov
The catalytic mechanism of ACE involves the zinc ion in the active site, which polarizes the carbonyl group of the scissile peptide bond of the substrate, making it more susceptible to nucleophilic attack by a water molecule. Key amino acid residues in the active site act as general acid and base catalysts to facilitate the hydrolysis of the peptide bond. nih.gov ACE inhibitors are designed to mimic the transition state of the substrate, binding tightly to the active site and preventing the natural substrate from being processed.
Molecular Docking and Computational Studies of ACE-Inhibitor Complexes
Molecular docking and computational studies are powerful tools for visualizing and understanding the interactions between an inhibitor and its target enzyme at the atomic level. nih.gov Such studies have been conducted for various ACE inhibitors, including trandolaprilat, to elucidate their binding modes within the ACE active site. google.com These models help to identify the key hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion that are responsible for the inhibitor's high affinity.
While specific molecular docking studies for this compound are not found in the reviewed literature, computational methods can be used to predict the potential impact of deuteration. mdpi.comscispace.comnih.gov By modeling both the deuterated and non-deuterated compounds, researchers can analyze differences in their predicted binding energies and conformations. Such studies on other deuterated compounds have shown that deuteration can lead to altered binding interactions. mdpi.com For example, a molecular docking study comparing tetrabenazine and its deuterated analogue suggested a stronger binding affinity for the deuterated form. scispace.com A similar approach could provide valuable insights into the specific interactions of this compound with ACE.
Analytical Methodologies and Reference Standard Applications
Development and Validation of Chromatographic Methods for Trandolaprilat-d3 Monohydrate
Chromatographic techniques are fundamental in the separation and quantification of this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) stands out as the most utilized method due to its versatility and sensitivity.
The development of robust HPLC methods for the analysis of trandolapril (B549266) and its active metabolite, trandolaprilat (B1681354), is well-documented, providing a strong basis for methodologies applicable to this compound. These methods are essential for ensuring the purity and concentration of the reference standard.
A common approach involves reverse-phase HPLC, which is suitable for the separation of moderately polar compounds like trandolaprilat. Key parameters in HPLC method development include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
For instance, a stability-indicating RP-HPLC method for trandolapril utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer, demonstrating the separation of the drug from its degradation products. Another method for the simultaneous determination of trandolapril and verapamil also employed a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer at a pH of 3.0.
The following table summarizes typical parameters used in HPLC methods for the analysis of trandolapril and trandolaprilat, which are adaptable for this compound.
| Parameter | Typical Value/Condition | Source |
| Column | C18 (Reverse Phase) | asianpubs.org |
| Mobile Phase | Acetonitrile and Phosphate Buffer | |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Detection | UV at 210-220 nm | asianpubs.org |
| Retention Time | ~2.6 - 5.1 min | asianpubs.org |
These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable quantification. nih.gov
Currently, there is a notable lack of published literature detailing the application of Gas Chromatography (GC) for the analysis of Trandolaprilat or its deuterated isotopologue, this compound. This is likely attributable to the physicochemical properties of trandolaprilat, such as its polarity and limited volatility, which make it less amenable to standard GC analysis without derivatization. GC-MS is more commonly employed for the analysis of volatile and thermally stable compounds, or those that can be readily converted to such forms. mdpi.com
Mass Spectrometry (MS) Techniques for Isotope-Labeled Compounds
Mass spectrometry is an indispensable tool for the analysis of isotope-labeled compounds like this compound, offering high sensitivity and specificity for both quantification and structural elucidation.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. nih.gov This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.
In a typical LC-MS/MS method for trandolaprilat, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. The molecule is ionized, and a specific precursor ion is selected and fragmented to produce product ions. The quantification is then performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition.
A sensitive high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (MS/MS) method was developed for the simultaneous quantification of trandolapril and trandolaprilat in human plasma. nih.gov This method utilized a reversed-phase column and analyzed the compounds by MS/MS in the multiple reaction monitoring mode. nih.gov The method demonstrated a linear dynamic range of 20-10,000 pg/mL for both trandolapril and trandolaprilat in human plasma. nih.gov Another LC-MS/MS method for the simultaneous determination of trandolapril and verapamil in human plasma was also developed and validated. innovareacademics.in
The table below outlines typical LC-MS/MS parameters for trandolaprilat analysis.
| Parameter | Typical Condition | Source |
| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative mode | nih.govnih.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| Precursor Ion (m/z) | 401.2 for Trandolaprilat ([M-H]⁻) | nih.gov |
| Product Ion (m/z) | 168 for Trandolaprilat | nih.gov |
For this compound, the precursor and product ions would be shifted by 3 mass units due to the presence of the three deuterium (B1214612) atoms.
High-resolution mass spectrometry (HRMS) is a powerful technique for assessing the isotopic purity of deuterium-labeled compounds. nih.govrsc.org Isotopic purity is a critical parameter for a stable isotope-labeled internal standard, as it ensures the accuracy of the quantitative results.
HRMS can distinguish between the deuterated compound and its non-deuterated counterpart based on their exact mass-to-charge ratios. nih.gov By analyzing the relative intensities of the isotopic peaks, the percentage of the deuterated species can be accurately determined. rsc.org This technique is rapid, highly sensitive, and requires minimal sample consumption. nih.gov
The process involves acquiring a full-scan mass spectrum of the this compound standard and integrating the ion signals corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms. rsc.org The isotopic purity is then calculated based on the relative abundance of these species. nih.gov
Role as an Internal Standard in Quantitative Bioanalytical Methods for Trandolaprilat
This compound is an ideal internal standard for the quantification of trandolaprilat in biological samples using LC-MS/MS. An internal standard is a compound that is added in a known concentration to samples and calibration standards to correct for variations in sample preparation and instrument response.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the best practice in quantitative bioanalysis. nih.gov This is because it has nearly identical physicochemical properties to the analyte (trandolaprilat), meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov
The key advantages of using this compound as an internal standard include:
Correction for Matrix Effects: It effectively compensates for the suppression or enhancement of the analyte signal caused by other components in the biological matrix. nih.gov
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the variability in the analytical method is significantly reduced, leading to more precise and accurate results.
Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the internal standard, ensuring that the ratio of their concentrations remains constant.
In an LC-MS/MS assay, this compound would be monitored at a different m/z value than trandolaprilat, allowing for their simultaneous detection and quantification. The concentration of trandolaprilat in a sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Degradation Kinetics and Stability Research
Chemical Stability Studies under Controlled Laboratory Conditions
Comprehensive studies on trandolapril (B549266) have been conducted to evaluate its stability under various controlled laboratory settings, including exposure to hydrolytic, photolytic, and oxidative stress. These studies provide valuable insights into the chemical resilience of the molecule.
Hydrolysis is a major degradation pathway for many pharmaceutical compounds, and trandolapril has been shown to be susceptible to it. The ester linkage in the trandolapril molecule is a primary site for hydrolytic cleavage, leading to the formation of its active metabolite, trandolaprilat (B1681354), and other degradation products.
Studies have demonstrated that the rate of hydrolytic degradation is significantly influenced by pH. Trandolapril exhibits lability in both acidic and basic conditions. In acidic environments, the primary degradation product formed is trandolaprilat, which is the diacid metabolite. Another identified impurity in both acidic and basic conditions is (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl] amino] propanoyl]octahydro-1H-indole-2-carboxylic acid, also known as Impurity-1.
The following table summarizes the key hydrolytic degradation products of trandolapril:
| Stress Condition | Major Degradation Products/Impurities |
| Acidic Hydrolysis | Trandolaprilat, Impurity-1 |
| Basic Hydrolysis | Trandolaprilat, Impurity-1 |
| Neutral Hydrolysis | Trandolaprilat, Impurity-1 |
The impact of light and oxidative stress on the stability of trandolapril has also been investigated. Photostability studies, conducted according to ICH guidelines, have shown that trandolapril is relatively stable when exposed to light, with no significant degradation observed.
In contrast, oxidative stress conditions can lead to the formation of several degradation products. When subjected to hydrogen peroxide, trandolapril undergoes degradation, resulting in the formation of multiple by-products. Research has identified several minor degradation products under peroxide stress conditions.
The stability of trandolapril under different stress conditions is summarized in the table below:
| Stress Condition | Stability Profile |
| Photolytic | Stable |
| Thermal | Stable |
| Oxidative | Susceptible to degradation |
Accelerated Degradation Studies for Predictive Stability Modeling
Accelerated degradation studies are crucial for predicting the long-term stability and shelf-life of a drug substance without conducting lengthy real-time stability studies. These studies involve exposing the drug to elevated stress conditions, such as high temperature and humidity, to accelerate the degradation process.
For trandolapril, forced degradation studies have been performed under various conditions as per ICH guidelines to understand its degradation behavior. These studies have confirmed its susceptibility to hydrolytic and oxidative degradation, while demonstrating its stability under photolytic and thermal stress. The data from these accelerated studies are instrumental in developing stability-indicating analytical methods and for predictive stability modeling.
Mechanistic Elucidation of Degradation Products through Spectroscopic Techniques
The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and for ensuring the safety of the drug product. Advanced spectroscopic techniques, particularly mass spectrometry (MS) coupled with liquid chromatography (LC), have been pivotal in this regard.
Ultra-high performance liquid chromatography (UPLC) coupled to electrospray tandem mass spectrometry (MS/MS) has been effectively used for the rapid and simultaneous analysis of trandolapril and its degradation products. This powerful technique allows for the separation of the parent drug from its impurities and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. Through these methods, the structures of various by-products formed during stress testing have been successfully characterized, leading to the proposal of detailed degradation mechanisms in acidic and neutral conditions. For instance, the mass number of Impurity-1 has been observed at m/z 403.
In Vitro and Ex Vivo Mechanistic Disposition Studies
Investigation of Metabolic Stability in Microsomal and Hepatocyte Systems (non-human)
The metabolic stability of a compound is a critical parameter, indicating its susceptibility to enzymatic degradation. springernature.com This is often assessed in vitro using liver-derived systems such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.comwuxiapptec.com For Trandolaprilat (B1681354), which is formed in the liver from Trandolapril (B549266), its subsequent metabolic fate is of interest. nih.gov
While specific quantitative data for the metabolic stability of Trandolaprilat-d3 Monohydrate in non-human systems is not extensively detailed in publicly available literature, the general approach involves incubating the compound with liver microsomes or hepatocytes from species such as rats or mice. nih.govscienceopen.com The disappearance of the parent compound over time is monitored to calculate key parameters like intrinsic clearance (CLint) and half-life (t1/2). thermofisher.comthermofisher.com These studies help in predicting the in vivo clearance of the drug. mdpi.com
Table 1: Parameters in Metabolic Stability Assessment
| Parameter | Description | Relevance |
|---|---|---|
| Test System | Liver microsomes or hepatocytes from various non-human species (e.g., rat, mouse, dog). wuxiapptec.com | Contains Phase I (e.g., Cytochrome P450s) and/or Phase II metabolizing enzymes. thermofisher.com |
| Incubation | The compound is incubated at a specific concentration with the test system at 37°C. | Simulates physiological conditions for enzymatic reactions. |
| Analysis | The concentration of the compound is measured at different time points using methods like LC-MS/MS. | Allows for the determination of the rate of metabolism. |
| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. thermofisher.com | Used to predict in vivo hepatic clearance and extraction ratio. |
| Half-life (t1/2) | The time it takes for the concentration of the compound to be reduced by half. thermofisher.com | Provides an indication of how long the compound will remain in the system. |
In Vitro Assessment of Transporter Interactions and Mechanisms
Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, significantly impacting a drug's absorption, distribution, and excretion. drugbank.com
Multidrug Resistance-Associated Proteins are efflux transporters that actively pump substrates out of cells. nih.gov MRP2 (also known as cMOAT) is located on the canalicular membrane of hepatocytes and plays a role in the biliary excretion of drugs and their metabolites. nih.gov
A study investigating the role of MRP2 in the biliary excretion of Trandolaprilat in rats found that, unlike some other ACE inhibitors, Trandolaprilat did not inhibit the transport of known MRP2 substrates. nih.gov Even at high concentrations, Trandolaprilat had no effect on the transport of MRP2 substrates into canalicular membrane vesicles. nih.gov This indicates that Trandolaprilat is not a significant inhibitor of MRP2 and that this transporter may not play a major role in its hepatobiliary excretion. nih.gov
The transport properties of ACE inhibitors can vary significantly, influencing their pharmacokinetic profiles. nih.govrutgers.edu For instance, a direct comparison showed that while temocaprilat, another ACE inhibitor, dose-dependently inhibited MRP2-mediated transport, Trandolaprilat did not. nih.gov This suggests different biliary excretion mechanisms for these two compounds. nih.gov
Table 2: Comparative Properties of ACE Inhibitors
| Feature | Trandolaprilat | Temocaprilat | Enalaprilat |
|---|---|---|---|
| Lipophilicity | High (log Po/w ~1.1) nih.gov | Low (log Po/w ~-2.5) nih.gov | Low nih.gov |
| MRP2 (cMOAT) Interaction | No significant inhibition nih.gov | Substrate/Inhibitor nih.gov | Not specified |
| Primary Elimination Route | Primarily biliary excretion has been suggested, but not via MRP2 nih.gov | Biliary excretion via MRP2 nih.gov | Primarily renal rutgers.edu |
Biopharmaceutics Drug Disposition Classification System (BDDCS) Analysis in Research Context
The Biopharmaceutics Drug Disposition Classification System (BDDCS) is a framework that categorizes drugs based on their aqueous solubility and extent of metabolism. nih.gov It is a useful tool for predicting drug disposition and the potential for transporter-mediated drug interactions. solvobiotech.com The four classes are:
Class 1: High solubility, High metabolism
Class 2: Low solubility, High metabolism
Class 3: High solubility, Low metabolism
Class 4: Low solubility, Low metabolism
Trandolaprilat is the active metabolite of Trandolapril, which is extensively metabolized in the liver. nih.gov As a metabolite, Trandolaprilat itself is not expected to undergo extensive further metabolism. Its high lipophilicity suggests high permeability. nih.govnih.gov
Based on these characteristics, Trandolaprilat can be theoretically classified under BDDCS.
Table 3: Theoretical BDDCS Analysis for Trandolaprilat
| BDDCS Parameter | Predicted Property for Trandolaprilat | Rationale | Predicted BDDCS Class |
|---|---|---|---|
| Solubility | Low | High lipophilicity generally correlates with lower aqueous solubility. nih.gov | Class 2 or 4 |
| Permeability (Metabolism) | High (Low Extent of further Metabolism) | As an active metabolite, it is not extensively metabolized further. Its high lipophilicity suggests high membrane permeability. nih.govnih.gov BDDCS correlates permeability with the extent of metabolism. nih.gov Given it's a product of metabolism, its own rate of metabolism is low. | Class 4 |
Therefore, Trandolaprilat would theoretically be classified as a BDDCS Class 4 compound (Low Solubility, Low Metabolism). For Class 4 drugs, both uptake and efflux transporters can be significant for disposition. nih.gov This theoretical classification aligns with the observed complexities in its transport mechanisms.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Trandolaprilat |
| Trandolapril |
| Temocaprilat |
Correlation of In Vitro Data with BDDCS Classification Criteria
The Biopharmaceutics Drug Disposition Classification System (BDDCS) is a scientific framework that categorizes drugs into one of four classes based on their aqueous solubility and extent of metabolism, which generally correlates with permeability. This classification is instrumental in predicting a drug's in vivo pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential drug-drug interactions.
The classification criteria are as follows:
Class 1: High Solubility, High Permeability (Extensive Metabolism)
Class 2: Low Solubility, High Permeability (Extensive Metabolism)
Class 3: High Solubility, Low Permeability (Poor Metabolism)
Class 4: Low Solubility, Low Permeability (Poor Metabolism)
BDDCS Classification of the Prodrug: Trandolapril
To understand the BDDCS classification of Trandolaprilat, it is informative to first consider its prodrug, Trandolapril. Trandolapril is characterized by low aqueous solubility. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL, and other sources report its water solubility to be as low as 0.0207 mg/mL. Furthermore, Trandolapril undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, Trandolaprilat. This extensive metabolism is a key determinant for BDDCS classification, placing it in either Class 1 or 2. Given its low solubility, Trandolapril is classified as a BDDCS Class 2 compound.
Inferring the BDDCS Classification of Trandolaprilat
Direct and complete in vitro data to definitively classify Trandolaprilat according to the BDDCS is limited in publicly available literature. However, by synthesizing available information on its physicochemical properties and elimination pathways, a probable classification can be inferred.
Permeability and Metabolism: Trandolaprilat is described as being highly lipophilic, which is a strong indicator of high membrane permeability. This would suggest a classification of either Class 1 or 2. The critical factor then becomes the extent of its metabolism versus its excretion as an unchanged drug.
Several studies indicate that renal excretion is a major pathway for the elimination of Trandolaprilat. The renal clearance of Trandolaprilat shows a significant linear correlation with creatinine (B1669602) clearance, indicating that the kidneys play a substantial role in its removal from the body nih.govnih.gov. After oral administration of Trandolapril, about 33% of the parent drug and its metabolites are recovered in the urine, primarily as Trandolaprilat, while approximately 66% is found in the feces drugs.comfda.govfda.gov. The presence of a significant amount of unchanged Trandolaprilat in urine suggests that it is not "extensively metabolized" in the context of BDDCS, where more than 70% of the dose should be eliminated via metabolism. One study also concluded that biliary excretion of Trandolaprilat via the canalicular multispecific organic anion transporter (cMOAT) is not a significant pathway nih.govjst.go.jpebi.ac.uk.
Considering the high lipophilicity of Trandolaprilat (suggesting high permeability) and the significant role of renal excretion of the unchanged drug (suggesting it is not extensively metabolized), Trandolaprilat would most likely be classified as a BDDCS Class 2 compound, although a Class 4 designation cannot be entirely ruled out without definitive solubility data. The high lipophilicity strongly argues against a Class 3 or 4 classification which are associated with low permeability.
The following table summarizes the available data used to infer the BDDCS classification of Trandolapril and Trandolaprilat.
| Compound | BDDCS Parameter | Finding | Implication for BDDCS Classification |
| Trandolapril | Solubility | Low aqueous solubility (approx. 0.0207 mg/mL to 1 mg/mL) | Points towards Class 2 or 4 |
| Metabolism | Extensively metabolized to Trandolaprilat | Points towards Class 1 or 2 | |
| Overall | BDDCS Class 2 | Low Solubility, Extensive Metabolism | |
| Trandolaprilat | Solubility | Expected to be higher than Trandolapril, but quantitative data is lacking. | High or Low solubility is unconfirmed. |
| Permeability | High lipophilicity reported, suggesting high permeability. | Points towards Class 1 or 2 | |
| Metabolism/Excretion | Significant renal excretion of unchanged drug. Biliary excretion via cMOAT is not a major pathway. | Suggests it is not "extensively metabolized". | |
| Overall (Inferred) | Likely BDDCS Class 2 | Low Solubility (assumed similar to other ACE-I diacids), High Permeability |
Interactive Data Table: Physicochemical and Disposition Properties
| Compound Name | Property | Value/Observation | Reference |
| Trandolapril | BDDCS Class | 2 | N/A |
| Trandolapril | Water Solubility | 0.0207 mg/mL | drugbank.comcontaminantdb.ca |
| Trandolapril | Metabolism | Extensively hydrolyzed to Trandolaprilat | N/A |
| Trandolaprilat | Lipophilicity | High | nih.govnih.gov |
| Trandolaprilat | Renal Clearance | Correlates with creatinine clearance | nih.govnih.gov |
| Trandolaprilat | Biliary Excretion | Not a major pathway via cMOAT | nih.govjst.go.jpebi.ac.uk |
Future Directions in Trandolaprilat D3 Monohydrate Research
Novel Synthetic Routes for Improved Isotopic Labeling Efficiency
The synthesis of isotopically labeled compounds like Trandolaprilat-d3 Monohydrate is often complex and costly. Future research will likely focus on developing more efficient and site-selective methods for deuterium (B1214612) incorporation. Current strategies often involve multi-step processes, but newer techniques aim to simplify these pathways. researchgate.netresearchgate.net
Key areas of development include:
Late-Stage Deuteration: A significant advancement would be the development of methods for introducing deuterium atoms into the trandolaprilat (B1681354) molecule at a later stage of the synthesis. This approach can be more efficient than starting with deuterated building blocks. researchgate.net
Catalytic H-D Exchange: Transition metal-catalyzed hydrogen-deuterium exchange reactions offer a promising avenue. These methods could provide high levels of deuterium incorporation under milder conditions than traditional approaches, potentially reducing costs and improving yields. researchgate.net
Biocatalysis: The use of enzymes to catalyze specific deuteration steps could offer unparalleled selectivity and efficiency. researchgate.net Research into engineered enzymes tailored for specific sites on the trandolaprilat molecule could lead to breakthroughs in isotopic labeling.
Improving isotopic purity is a critical goal, as impurities can affect the accuracy of analytical results. bvsalud.org Future synthetic methods will need to minimize the presence of non-deuterated or partially deuterated isotopologues.
| Biocatalysis | High stereospecificity and regioselectivity | Enzyme stability and substrate scope limitations |
Advanced Analytical Methodologies for Trace Analysis in Complex Research Matrices
The utility of this compound as an internal standard is dependent on its accurate detection, especially at very low concentrations in complex biological samples like plasma or tissue homogenates. Future research in analytical chemistry will aim to enhance the sensitivity and specificity of detection methods.
Advances in mass spectrometry (MS) are central to this effort. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, future developments could include:
High-Resolution Mass Spectrometry (HRMS): HRMS offers superior mass accuracy and resolution, which can help to better distinguish the analyte from matrix interferences and resolve isotopic impurities. researchgate.net
Improved Ionization Techniques: Development of more efficient ionization sources could increase the signal intensity of Trandolaprilat-d3, thereby lowering the limits of detection.
Miniaturization and Automation: The integration of microfluidics and automated sample preparation can reduce sample volume requirements, increase throughput, and improve reproducibility in large-scale research studies. pharmafocusasia.com
These analytical advancements are crucial for enabling more detailed pharmacokinetic studies, including microdosing studies and analyses in specific sub-populations where sample volumes are limited.
Deeper Mechanistic Insights into ACE Inhibition and Allosteric Modulation
While the primary mechanism of angiotensin-converting enzyme (ACE) inhibitors is well-understood, there are still nuances to be explored. nih.govnih.gov Trandolaprilat, and by extension its labeled form, can be used in sophisticated in vitro assays to probe the molecular interactions between the inhibitor and the enzyme. ACE has two active domains, the N- and C-domains, which have different substrate specificities. nih.gov
Future research could focus on:
Domain-Selective Inhibition: Investigating whether trandolaprilat exhibits any preference for the N- or C-domain of ACE. Domain-selective inhibitors could offer more targeted therapeutic effects with fewer side effects. nih.gov
Allosteric Modulation: Allosteric modulators bind to a site on the enzyme distinct from the active site, altering its conformation and activity. mdpi.com Research could explore whether trandolaprilat or its metabolites can induce or be affected by allosteric changes in the ACE enzyme. nih.govmdpi.com Computational modeling and molecular dynamics simulations, in conjunction with experimental data using Trandolaprilat-d3, could reveal these complex interactions. plos.org
Kinetics of Binding: Using advanced biophysical techniques, researchers can study the precise on- and off-rates of trandolaprilat binding to ACE. Understanding these kinetics can provide a more complete picture of its inhibitory profile.
Table 2: Research Focus on ACE Inhibition Mechanisms
| Research Area | Objective | Potential Impact |
|---|---|---|
| Domain Selectivity | Determine the binding affinity of trandolaprilat to ACE N- and C-domains. | Design of next-generation ACE inhibitors with improved safety profiles. nih.gov |
| Allosteric Modulation | Investigate non-competitive binding and its effect on enzyme function. | Identify new ways to modulate the renin-angiotensin system. embopress.org |
| Binding Kinetics | Quantify the association and dissociation rates of the drug-enzyme complex. | Refine understanding of the duration and nature of ACE inhibition. |
Applications in Quantitative System Pharmacology (QSP) Model Development for In Vitro Systems
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic biological knowledge with pharmacokinetic data to predict drug effects. nih.govresearchgate.net These models can simulate the complex interactions between a drug, the biological system, and the disease process. nih.gov
This compound, as a stable isotope-labeled (SIL) internal standard, is essential for generating the high-quality concentration-time data needed to build and validate QSP models. crimsonpublishers.com Future applications in this area include:
In Vitro Model Calibration: Using precise measurements from cell-based assays (e.g., cultured endothelial cells expressing ACE) to calibrate the parameters of in vitro QSP models.
Translational Pharmacology: Integrating data from in vitro systems into larger, multi-scale QSP models that can predict the in vivo response. labcorp.com This can help bridge the gap between preclinical research and clinical outcomes.
Exploring Drug-Drug Interactions: Developing QSP models that can simulate how co-administered drugs might affect the metabolism and efficacy of trandolaprilat by incorporating data from assays using the deuterated standard.
The use of this compound in these models allows for a more accurate characterization of the system's dynamics, leading to more reliable predictions of drug efficacy and target engagement. nih.gov
Exploration of Non-Canonical Biological Interactions and Pathways
The effects of ACE inhibitors may extend beyond the canonical renin-angiotensin-aldosterone system (RAAS). nih.gov ACE can act on various other substrates, and its inhibition can have widespread physiological consequences. nih.govresearchgate.net
Future research directions could leverage this compound to investigate:
Metabolomic Profiling: Using stable isotope tracing techniques to follow the metabolic fate of trandolaprilat and to observe how its presence perturbs other metabolic pathways in cells or tissues.
Bradykinin (B550075) and Substance P Metabolism: ACE is also responsible for the degradation of bradykinin and substance P. nih.gov Precise quantification of trandolaprilat's effect on ACE can help in studies aimed at understanding the role of these peptides in both the therapeutic effects and side effects of ACE inhibitors.
Immune System Modulation: Some studies suggest that ACE plays a role in the immune response. researchgate.net Further research could explore how ACE inhibition by trandolaprilat affects the function of immune cells like macrophages and neutrophils. researchgate.net
Angiotensin (1-7) Pathways: Inhibition of ACE can lead to a shunting of angiotensin I towards alternative pathways, resulting in the formation of peptides like angiotensin (1-7), which has its own biological effects, often opposing those of angiotensin II. researchgate.net
By enabling accurate quantification, this compound serves as a critical tool for exploring these less-understood, non-canonical effects, potentially uncovering new therapeutic applications or explaining existing side-effect profiles.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis and purification of Trandolaprilat-d3 Monohydrate for isotopic labeling studies?
- Methodology : Use high-performance liquid chromatography (HPLC) with deuterated solvents to ensure isotopic purity. Characterize intermediates via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation at specific positions . Monitor reaction kinetics under controlled humidity to prevent hydration variability, as moisture content impacts monohydrate stability .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine X-ray powder diffraction (XRPD) to verify crystalline monohydrate formation and Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl and carboxylate vibrational modes. Cross-validate with thermogravimetric analysis (TGA) to quantify water content (target: 4.5–5.5% moisture, as seen in lactose monohydrate studies) .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodology : Employ dynamic vapor sorption (DVS) to simulate humidity effects (e.g., 0–90% RH) and monitor phase transitions using Raman spectroscopy. Compare results to α-lactose monohydrate, which exhibits predictable hydration-dehydration behavior under similar conditions .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize formulation parameters for this compound in drug delivery systems?
- Methodology : Design a factorial experiment with variables like mixing time, excipient particle size (e.g., lactose monohydrate as a filler), and compression force. Use RSM to model interactions and identify optimal conditions for tablet hardness and dissolution rates, referencing lactose monohydrate blend optimization in alprazolam studies .
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology : Apply Flory–Huggins theory to model solubility in ternary mixtures (e.g., water-organic solvent systems). Validate with isothermal titration calorimetry (ITC) to measure enthalpy changes, addressing discrepancies caused by monohydrate crystal formation or aggregation, as observed in cyclopentanone-water systems .
Q. How can polymorphic transitions of this compound be monitored during lyophilization?
- Methodology : Use principal component analysis (PCA) of Raman spectra to track phase changes in real-time. Compare to citric acid monohydrate studies, where PCA captures spectral shifts during dehydration, distinguishing between amorphous and crystalline states .
Q. What experimental designs are suitable for studying isotopic effects on this compound’s pharmacokinetics?
- Methodology : Conduct a randomized crossover trial in animal models, comparing deuterated vs. non-deuterated forms. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolite ratios and assess deuterium’s impact on metabolic stability, referencing creatine monohydrate supplementation protocols .
Data Analysis & Validation
Q. How should researchers validate computational models predicting this compound’s vibrational spectra?
- Methodology : Compare density functional theory (DFT) simulations with experimental FTIR and Raman data, focusing on the 600–1500 cm⁻¹ region. Note that semiempirical methods may suffice for preliminary studies but lack precision in hydroxyl stretching modes, as seen in glucose/fructose monohydrate analyses .
Q. What statistical approaches address batch-to-batch variability in this compound synthesis?
- Methodology : Implement a nested ANOVA design to isolate variability sources (e.g., raw material purity, drying time). Use control charts for critical quality attributes (CQAs) like residual solvents, referencing zinc sulfate monohydrate agricultural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
